![molecular formula C20H13ClN2O3S B5210048 N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B5210048.png)
N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide
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Overview
Description
N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide, also known as CBTF, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBTF is a furamide derivative of benzothiophene and has shown promising results in various preclinical studies.
Mechanism of Action
The exact mechanism of action of N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide is not fully understood. However, it has been suggested that N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide is its high degree of purity, which makes it suitable for use in various preclinical studies. N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research on N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide. One potential area of investigation is the development of N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide-based therapeutics for the treatment of neurodegenerative diseases. Another potential direction is the investigation of N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide as a potential anti-viral agent. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide and to identify any potential side effects associated with its use.
In conclusion, N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide is a novel chemical compound that has shown promising results in various preclinical studies. Its potential therapeutic applications in a variety of diseases make it an important area of investigation for future research.
Synthesis Methods
The synthesis of N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with 4-aminophenyl-2-furamide in the presence of a base. The reaction yields N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide as a white crystalline solid with a high degree of purity.
Scientific Research Applications
N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide has been extensively studied for its potential therapeutic applications in a variety of diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[4-[(3-chloro-1-benzothiophene-2-carbonyl)amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3S/c21-17-14-4-1-2-6-16(14)27-18(17)20(25)23-13-9-7-12(8-10-13)22-19(24)15-5-3-11-26-15/h1-11H,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIVHYVMRSYCEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}phenyl)furan-2-carboxamide |
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